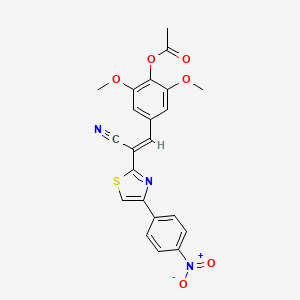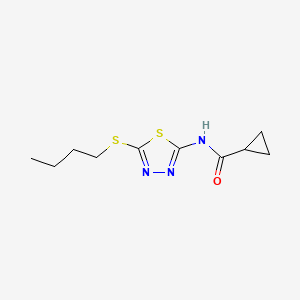![molecular formula C21H26N4O B2855037 4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 902334-12-7](/img/structure/B2855037.png)
4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has been shown to have potent activity against cancer cells in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Antitubercular Activity
This compound has been identified as a potential antituberculosis lead . It exhibits substantial improvements in antitubercular activity, with low cytotoxicity and promising activity against Mycobacterium tuberculosis within macrophages . The mechanism of action is not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake, which are common for other compounds with similar structures. Instead, resistance to these compounds is conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase that promotes compound catabolism by hydroxylation from molecular oxygen .
Cyclin-Dependent Kinase (CDK) Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in the regulation of cell cycle progression . These compounds, including the one , can potentially be used to treat disorders associated with CDK such as proliferative disorders, cancer, viral infections, neurodegenerative disorders, ischemia, renal diseases, and cardiovascular disorders .
Cancer Research
Due to its CDK inhibitory properties, this compound is also being explored for its therapeutic use in cancer treatment. It may be used alone or in combination with other active agents like aromatase inhibitors, anti-estrogens, Her2 blockers, and cytotoxic chemotherapeutic agents .
Neurodegenerative Disorders
The inhibition of CDKs by this compound suggests a potential application in treating neurodegenerative disorders. CDKs are implicated in the pathogenesis of diseases like Alzheimer’s and Parkinson’s, and their inhibition could slow down disease progression .
Cardiovascular Disorders
CDK inhibitors are being researched for their role in treating cardiovascular disorders. The inhibition of CDKs can potentially reduce the proliferation of vascular smooth muscle cells, which is a key factor in the development of atherosclerosis .
Renal Diseases
The compound’s ability to inhibit CDKs may offer therapeutic benefits in renal diseases. CDKs play a role in the proliferation of renal cells, and their inhibition could be beneficial in conditions like renal fibrosis .
Propriétés
IUPAC Name |
4-[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-15-5-7-16(8-6-15)17-14-22-25-19(24-9-11-26-12-10-24)13-18(21(2,3)4)23-20(17)25/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLPJMYCMBHPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-Tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

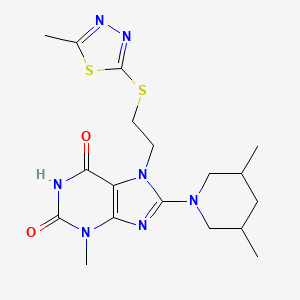
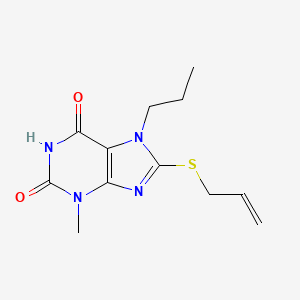
![N-[4-(benzyloxy)phenyl]-2-chloropropanamide](/img/structure/B2854957.png)
![methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate](/img/structure/B2854958.png)
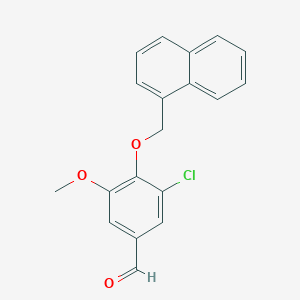
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone oxalate](/img/structure/B2854960.png)
![5-Methyl-3-[1-(methylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B2854963.png)
![2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2854965.png)
![3-(Tert-butyl)-6-((((5-chloro-2-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2854968.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide](/img/structure/B2854971.png)

![(E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2854975.png)
